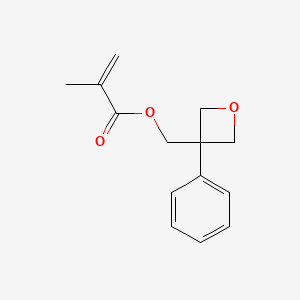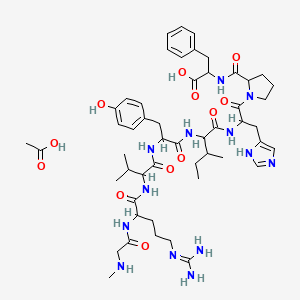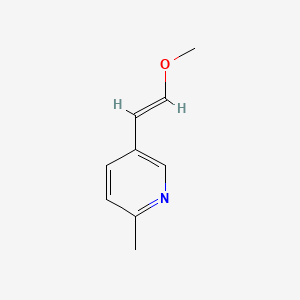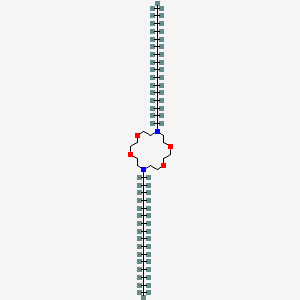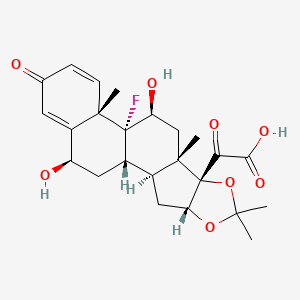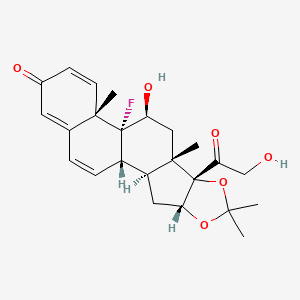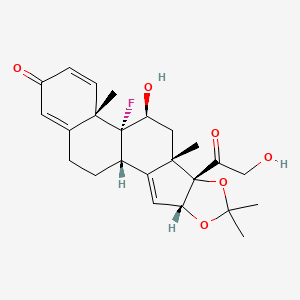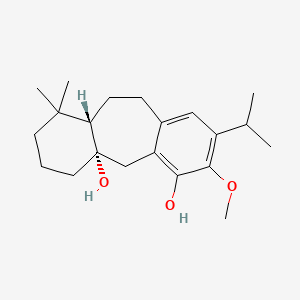
Salvicanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvicanol is a natural product found in Salvia mellifera, Salvia apiana, and other organisms with data available.
Scientific Research Applications
Chemical Composition and Synthesis
- Salvicanol, a diterpene isolated from Salvia mellifera, has a unique structure established by spectral data and chemical correlations, and its absolute configuration was confirmed by X-ray diffraction analysis (González et al., 1991).
- The first total synthesis of demethyl salvicanol, a variant of salvicanol, was achieved, highlighting its complex structure and the potential for laboratory synthesis (Wang et al., 1996).
Biological Activities
- Salvicine, a derivative of salvicanol, is a novel DNA topoisomerase II inhibitor with potent anticancer activity. It significantly reduces lung metastasis in human breast carcinoma models without affecting primary tumor growth, indicating its potential in cancer treatment (Lang et al., 2005).
- Salvicine also exerts cytotoxic effects on multidrug-resistant tumor cells, suggesting its effectiveness against drug-resistant forms of cancer. Its mechanism involves downregulation of the MDR-1 gene and apoptosis induction (Miao et al., 2003).
- The drug's anticancer properties are further enhanced by its ability to generate reactive oxygen species (ROS), contributing to its cytotoxicity and DNA damage in tumor cells (Cai et al., 2007).
Pharmacological Insights
- Salvicine's mechanism of action is unique in that it acts by trapping DNA-topoisomerase II complexes, different from other anti-topoisomerase II agents. This discovery provides valuable insights into its distinct antitumor properties (Meng et al., 2001).
- Further research has shown that salvicine functions as a Topoisomerase II poison by binding to the ATP pocket, a novel mechanism not previously seen in other eukaryotic Topoisomerase II poisons (Hu et al., 2006).
properties
CAS RN |
101409-58-9 |
|---|---|
Product Name |
Salvicanol |
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.484 |
IUPAC Name |
(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol |
InChI |
InChI=1S/C21H32O3/c1-13(2)15-11-14-7-8-17-20(3,4)9-6-10-21(17,23)12-16(14)18(22)19(15)24-5/h11,13,17,22-23H,6-10,12H2,1-5H3/t17-,21-/m0/s1 |
InChI Key |
ZDTGWUOVMWQKPA-UWJYYQICSA-N |
SMILES |
CC(C)C1=C(C(=C2CC3(CCCC(C3CCC2=C1)(C)C)O)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



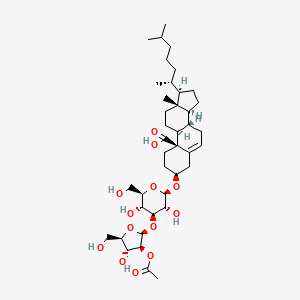
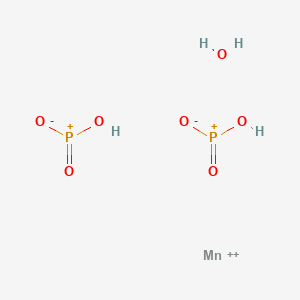
![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)
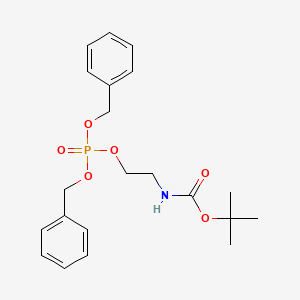
![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)
![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)
